

A Technical Guide to the Spectroscopic Analysis of Bis(2-ethoxyethyl) Adipate

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Compound of Interest

Compound Name: *Bis(2-ethoxyethyl) adipate*

Cat. No.: *B086696*

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This technical guide provides a comprehensive overview of the spectroscopic data for **bis(2-ethoxyethyl) adipate**, a chemical compound relevant to researchers, scientists, and professionals in drug development and materials science. This document presents available and predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a conceptual workflow for spectroscopic analysis.

Introduction

Bis(2-ethoxyethyl) adipate (CAS No. 109-44-4) is a diester of adipic acid and 2-ethoxyethanol. Its molecular formula is $C_{14}H_{26}O_6$, and it has a molecular weight of 290.35 g/mol. As a member of the adipate ester class, it finds applications as a plasticizer and in various industrial syntheses. Understanding its spectral characteristics is crucial for its identification, quantification, and quality control. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **bis(2-ethoxyethyl) adipate** in a structured format.

While direct experimental spectral data from public databases is limited, predicted NMR data provides valuable insight into the chemical environment of the protons and carbons in the molecule. The following tables outline the predicted 1H and ^{13}C NMR chemical shifts.

Table 1: Predicted ^1H NMR Spectral Data for **Bis(2-ethoxyethyl) adipate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.20	t	4H	-O-CH ₂ -CH ₂ -O-
~3.60	t	4H	-O-CH ₂ -CH ₂ -O-
~3.50	q	4H	-O-CH ₂ -CH ₃
~2.30	m	4H	-CO-CH ₂ -CH ₂ -
~1.65	m	4H	-CO-CH ₂ -CH ₂ -
~1.20	t	6H	-O-CH ₂ -CH ₃

Note: Predicted data is based on computational models and may vary from experimental results. 't' denotes a triplet, 'q' a quartet, and 'm' a multiplet.

Table 2: Predicted ^{13}C NMR Spectral Data for **Bis(2-ethoxyethyl) adipate**

Chemical Shift (ppm)	Assignment
~173.5	C=O
~69.0	-O-CH ₂ -CH ₂ -O-
~68.0	-O-CH ₂ -CH ₂ -O-
~66.5	-O-CH ₂ -CH ₃
~34.0	-CO-CH ₂ -CH ₂ -
~24.5	-CO-CH ₂ -CH ₂ -
~15.0	-O-CH ₂ -CH ₃

Note: Predicted data is based on computational models and may vary from experimental results.

The IR spectrum of an ester is characterized by strong absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations. The following table lists the expected characteristic IR absorption bands for **bis(2-ethoxyethyl) adipate**.

Table 3: Characteristic IR Absorption Bands for **Bis(2-ethoxyethyl) adipate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2850	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1250-1000	Strong	C-O stretch

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structure. The following data was obtained from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[\[1\]](#)

Table 4: Mass Spectrometry Data for **Bis(2-ethoxyethyl) adipate**

m/z	Relative Intensity (%)	Putative Fragment
72	99.99	[C ₄ H ₈ O] ⁺
73	89.70	[C ₃ H ₅ O ₂] ⁺
45	74.00	[C ₂ H ₅ O] ⁺
44	53.50	[C ₂ H ₄ O] ⁺
111	32.70	[C ₆ H ₇ O ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

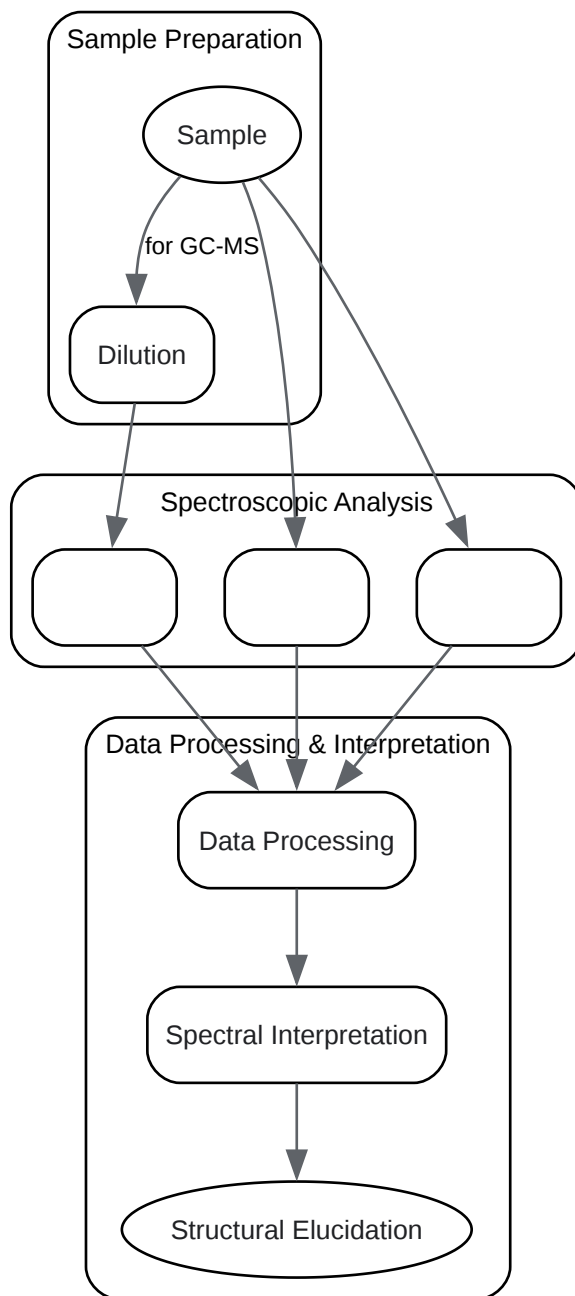
- **Sample Preparation:** A small amount of **bis(2-ethoxyethyl) adipate** is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube to a final concentration of approximately 5-25 mg/mL.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed for homogeneity.
 - A standard proton pulse sequence is used.
 - Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - A carbon pulse sequence with proton decoupling (e.g., PENDANT or DEPT) is used.
 - A wider spectral width (e.g., 220 ppm) is required.
 - Due to the lower natural abundance of ^{13}C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
 - Data processing is similar to that for ^1H NMR.
- Sample Preparation: As a liquid, **bis(2-ethoxyethyl) adipate** can be analyzed neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean, empty salt plates is collected.
 - The sample is applied to the plates, and the sample spectrum is recorded.

- The instrument is typically set to scan the mid-IR range (4000-400 cm^{-1}).
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
- Sample Preparation: The neat liquid can be diluted in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 100 $\mu\text{g/mL}$).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness) is suitable for separating adipate esters.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading. The injector temperature is set to around 250°C.
 - Oven Program: A temperature gradient is used to ensure good separation. A typical program might start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or ion trap.
 - Scan Range: m/z 40-400.
 - Source and Transfer Line Temperatures: Typically set to 230°C and 280°C, respectively.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **bis(2-ethoxyethyl) adipate**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. Bis(2-ethoxyethyl) adipate | C₁₄H₂₆O₆ | CID 7987 - PubChem [pubchem.ncbi.nlm.nih.gov]
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